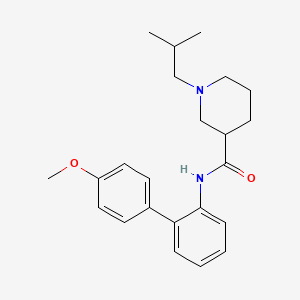![molecular formula C20H21N5O3 B6133875 (6-methoxy-2-naphthyl)[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]methanone](/img/structure/B6133875.png)
(6-methoxy-2-naphthyl)[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-methoxy-2-naphthyl)[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]methanone is a chemical compound that has been studied for its potential use in scientific research. It is a member of the class of compounds known as tetrazoles, which have been shown to have a variety of biological activities. In
Mecanismo De Acción
The mechanism of action of (6-methoxy-2-naphthyl)[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]methanone is not fully understood. However, it has been shown to modulate GABA-A receptors, which are important targets for the treatment of anxiety and other neurological disorders. It has also been shown to have activity against cancer cells, possibly through the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (6-methoxy-2-naphthyl)[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]methanone are still being studied. However, it has been shown to have activity against cancer cells, possibly through the induction of apoptosis. It has also been shown to modulate GABA-A receptors, which are important targets for the treatment of anxiety and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (6-methoxy-2-naphthyl)[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]methanone in lab experiments is its potential as a modulator of GABA-A receptors, which are important targets for the treatment of anxiety and other neurological disorders. It also has activity against cancer cells, making it a potential candidate for the development of new anti-cancer drugs. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for the study of (6-methoxy-2-naphthyl)[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]methanone. One area of interest is its potential as a modulator of GABA-A receptors, which are important targets for the treatment of anxiety and other neurological disorders. Further studies are needed to fully understand its mechanism of action and to determine its potential as a therapeutic agent. Additionally, its activity against cancer cells makes it a potential candidate for the development of new anti-cancer drugs. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Finally, its potential as a chemical probe for studying the function of GABA-A receptors and other biological targets should be explored.
Métodos De Síntesis
The synthesis of (6-methoxy-2-naphthyl)[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]methanone has been described in the literature. One method involves the reaction of 6-methoxy-2-naphthoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-(1H-tetrazol-1-yl)acetic acid and 3-piperidinylmethanol in the presence of a base to yield the desired product.
Aplicaciones Científicas De Investigación
(6-methoxy-2-naphthyl)[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]methanone has been studied for its potential use in scientific research. One area of interest is its potential as a modulator of GABA-A receptors, which are important targets for the treatment of anxiety and other neurological disorders. It has also been shown to have activity against cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
1-[3-(6-methoxynaphthalene-2-carbonyl)piperidin-1-yl]-2-(tetrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-28-18-7-6-14-9-16(5-4-15(14)10-18)20(27)17-3-2-8-24(11-17)19(26)12-25-13-21-22-23-25/h4-7,9-10,13,17H,2-3,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFHRSRTNJUHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C3CCCN(C3)C(=O)CN4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(6-Methoxynaphthalene-2-carbonyl)piperidin-1-yl]-2-(tetrazol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline](/img/structure/B6133799.png)
![N-{amino[(4,7-dimethyl-2-quinazolinyl)amino]methylene}-2-(4-chlorophenyl)acetamide](/img/structure/B6133805.png)

![1-[1-({1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]cyclopentanol](/img/structure/B6133820.png)
![4-[(3-fluorobenzyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6133824.png)
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6133827.png)
![2-benzyl-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6133838.png)
![9-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6133844.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)methanamine](/img/structure/B6133852.png)
![2-(1-azepanyl)-N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide oxalate](/img/structure/B6133862.png)
![3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B6133871.png)
![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6133880.png)
![N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-benzofuran-2-carboxamide](/img/structure/B6133885.png)
![7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6133901.png)